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Compound of Interest

Compound Name:
N,N-dimethyl-2-(bromomethyl)-

acrylamide

Cat. No.: B1279797 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of

N,N-dimethyl-2-(bromomethyl)-acrylamide, a key monomer in the synthesis of functional

polymers. This document details the expected Nuclear Magnetic Resonance (NMR) and

Infrared (IR) spectroscopic data, provides comprehensive experimental protocols for acquiring

such data, and presents the information in a clear, structured format for ease of reference and

comparison.

Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for N,N-dimethyl-2-
(bromomethyl)-acrylamide, the following data tables are based on predictions derived from

the analysis of structurally related compounds, namely N,N-dimethylacrylamide, and the known

effects of substituent groups on NMR and IR spectra.

¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to reveal four distinct signals corresponding to the

different proton environments in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for N,N-dimethyl-2-(bromomethyl)-acrylamide
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Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

=CH₂ 5.8 - 6.2 Singlet 2H

-CH₂Br ~4.2 Singlet 2H

-N(CH₃)₂ ~3.1 Singlet 6H

Predicted solvent: CDCl₃

¹³C NMR Spectroscopy
The carbon-13 NMR spectrum is expected to show five signals, corresponding to each unique

carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for N,N-dimethyl-2-(bromomethyl)-acrylamide

Carbon Chemical Shift (δ, ppm)

C=O ~166

=C(CH₂Br) ~140

=CH₂ ~128

-N(CH₃)₂ ~37

-CH₂Br ~30

Predicted solvent: CDCl₃

Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.

Key vibrational modes are predicted below.

Table 3: Predicted IR Absorption Frequencies for N,N-dimethyl-2-(bromomethyl)-acrylamide
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Functional Group Wavenumber (cm⁻¹) Intensity

C=O (Amide I) 1650 - 1680 Strong

C=C (Alkenyl) 1620 - 1640 Medium

C-H (Alkenyl) 3010 - 3095 Medium

C-H (Alkyl) 2850 - 3000 Medium

C-N Stretch 1100 - 1350 Medium

C-Br Stretch 500 - 600 Medium-Strong

Experimental Protocols
The following are detailed methodologies for acquiring high-quality NMR and IR spectra for

N,N-dimethyl-2-(bromomethyl)-acrylamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Weigh approximately 5-10 mg of N,N-dimethyl-2-(bromomethyl)-acrylamide.

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Number of Scans: 16-64 (adjust for optimal signal-to-noise).
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Relaxation Delay: 1-2 seconds.

Acquisition Time: 2-4 seconds.

Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition Parameters:

Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30').

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

Relaxation Delay: 2-5 seconds.

Acquisition Time: 1-2 seconds.

Spectral Width: 0 to 220 ppm.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak

(CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and integration values to elucidate the structure.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total

Reflectance (ATR) accessory.

Sample Preparation (ATR method):
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Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing

it to dry completely.

Record a background spectrum of the empty ATR crystal.

Place a small amount of the liquid N,N-dimethyl-2-(bromomethyl)-acrylamide sample

directly onto the ATR crystal to ensure full coverage.

Acquisition Parameters:

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Identify and label the characteristic absorption bands corresponding to the functional groups

present in the molecule.

Visualized Experimental Workflow
The following diagram illustrates the logical flow of the spectroscopic characterization process.
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Caption: Workflow for the spectroscopic characterization of N,N-dimethyl-2-(bromomethyl)-
acrylamide.

This guide provides a foundational understanding of the key spectroscopic features of N,N-
dimethyl-2-(bromomethyl)-acrylamide. The provided protocols offer a standardized approach

to obtaining reliable and reproducible data, which is crucial for quality control, reaction

monitoring, and structural confirmation in research and development settings.

To cite this document: BenchChem. [Spectroscopic Characterization of N,N-dimethyl-2-
(bromomethyl)-acrylamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1279797#spectroscopic-characterization-of-n-n-
dimethyl-2-bromomethyl-acrylamide-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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